2-(5-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(5-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to an imidazole ring with an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzaldehyde and imidazole.
Condensation Reaction: The aldehyde group of 5-bromo-2-fluorobenzaldehyde reacts with imidazole under acidic or basic conditions to form the imidazole ring.
Oxidation: The resulting intermediate is then oxidized to introduce the aldehyde group at the 5-position of the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- 2-Bromo-5-fluorophenol
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine
Comparison:
- 2-(5-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which confer distinct reactivity and biological activity.
- 2-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone and 2-Bromo-5-fluorophenol are structurally similar but differ in their functional groups and ring structures, leading to different chemical properties and applications.
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine features an amine group, making it more suitable for reactions involving amine functionalities.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for further scientific exploration
Properties
Molecular Formula |
C10H6BrFN2O |
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Molecular Weight |
269.07 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-6-1-2-9(12)8(3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
InChI Key |
NQECOZNYLNKWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=C(N2)C=O)F |
Origin of Product |
United States |
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